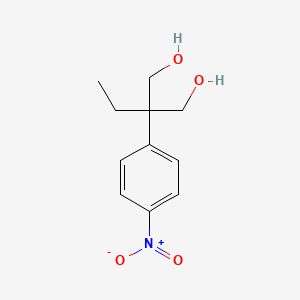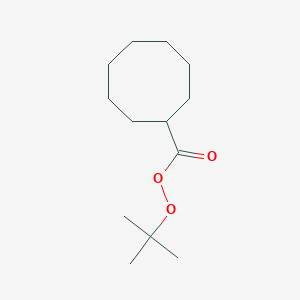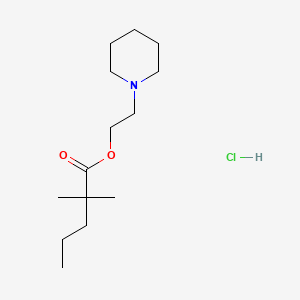
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole is a unique organophosphorus compound characterized by the presence of both a pyrrole ring and a dioxaphospholane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a suitable phosphorus-containing reagent. One common method is the reaction of pyrrole with 2-chloro-1,3,2-dioxaphospholane in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to phosphines.
Substitution: The dioxaphospholane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole
- 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Uniqueness: Compared to similar compounds, it offers a versatile platform for further functionalization and development of new materials and biologically active molecules .
Eigenschaften
CAS-Nummer |
27852-73-9 |
|---|---|
Molekularformel |
C6H8NO2P |
Molekulargewicht |
157.11 g/mol |
IUPAC-Name |
1-(1,3,2-dioxaphospholan-2-yl)pyrrole |
InChI |
InChI=1S/C6H8NO2P/c1-2-4-7(3-1)10-8-5-6-9-10/h1-4H,5-6H2 |
InChI-Schlüssel |
ZMHUAWDNGWMEOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


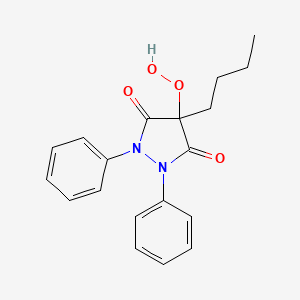


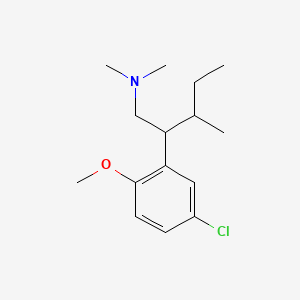
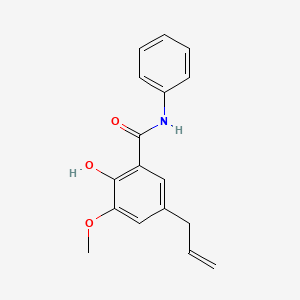
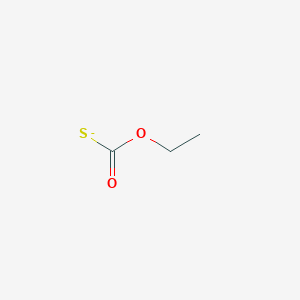


![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
